

4-Phenylcyclohexanone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Phenylcyclohexanone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylcyclohexanone is a versatile chemical intermediate with significant applications in the pharmaceutical, chemical, and polymer industries. This technical guide provides an in-depth overview of its discovery, historical and modern synthetic methodologies, and key applications, with a particular focus on its role in the development of C-C chemokine receptor 2 (CCR2) antagonists. This document adheres to stringent data presentation, experimental protocol detailing, and visualization requirements to serve as a valuable resource for professionals in the field.

Introduction

4-Phenylcyclohexanone, a white to off-white crystalline powder, is a ketone derivative of cyclohexane featuring a phenyl substituent at the 4-position.^[1] Its unique structural framework makes it a valuable building block in organic synthesis. The presence of both a reactive carbonyl group and a modifiable aromatic ring allows for a wide array of chemical transformations, leading to the synthesis of complex molecules with significant biological and material properties.

This guide explores the foundational aspects of **4-Phenylcyclohexanone**, from its synthesis to its application as a precursor in the development of therapeutic agents and advanced polymers.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Phenylcyclohexanone** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₄ O	[2]
Molecular Weight	174.24 g/mol	[2]
CAS Number	4894-75-1	[2]
Appearance	White to off-white crystalline powder	[1]
Melting Point	73-77 °C	[2]
Boiling Point	158-160 °C at 16 mmHg	[3]
Solubility	Soluble in Chloroform, Methanol; slightly soluble in water.	[3]

Spectroscopic Data

The structural identity of **4-Phenylcyclohexanone** is confirmed through various spectroscopic techniques. The characteristic data are summarized below.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.19-7.32 (m)	m	5H	Aromatic protons
2.90-3.10 (m)	m	1H	CH-Ph
2.20-2.60 (m)	m	4H	CH ₂ adjacent to C=O
1.80-2.10 (m)	m	4H	Other CH ₂

Table 2: ^{13}C NMR Spectroscopic Data (CDCl_3)

Chemical Shift (ppm)	Assignment
210.8	C=O
144.9	Quaternary aromatic C
128.6	Aromatic CH
126.7	Aromatic CH
126.4	Aromatic CH
44.9	CH-Ph
41.2	CH_2 adjacent to C=O
34.3	Other CH_2

Table 3: IR and Mass Spectrometry Data

Spectroscopic Technique	Key Peaks
IR (KBr, cm^{-1})	~ 1710 (C=O stretch), ~ 3020 (aromatic C-H stretch), ~ 2950 (aliphatic C-H stretch)
Mass Spectrum (EI, m/z)	174 (M^+), 117, 104, 91, 77

Synthesis of 4-Phenylcyclohexanone

While a definitive historical account of the first synthesis of **4-Phenylcyclohexanone** is not readily available in seminal publications, its preparation can be achieved through established synthetic organic methodologies. The following sections detail plausible and practiced synthetic routes.

Robinson Annulation Approach

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.^[4] This method can be adapted for the synthesis of **4-phenylcyclohexanone** derivatives.

Experimental Protocol: Robinson Annulation

- **Michael Addition:** A suitable phenyl-substituted α,β -unsaturated ketone is reacted with a ketone enolate. For the synthesis of the **4-phenylcyclohexanone** core, a derivative of methyl vinyl ketone bearing a phenyl group could be reacted with a simple ketone enolate. The reaction is typically carried out in the presence of a base (e.g., sodium ethoxide in ethanol).
- **Intramolecular Aldol Condensation:** The resulting 1,5-diketone is then subjected to an intramolecular aldol condensation, usually by heating in the presence of a base or acid, to form the cyclohexenone ring.
- **Reduction:** The resulting α,β -unsaturated ketone is then reduced to the saturated cyclohexanone. This can be achieved through catalytic hydrogenation (e.g., H_2 , Pd/C).

Logical Workflow for Robinson Annulation Synthesis



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Caption: Robinson annulation approach to **4-phenylcyclohexanone**.

Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation offers a direct method to introduce an acyl group to an aromatic ring.[5] A variation of this reaction can be envisioned for the synthesis of **4-phenylcyclohexanone**.

Experimental Protocol: Friedel-Crafts Acylation

- **Acylium Ion Formation:** Cyclohexene-1-carbonyl chloride is treated with a Lewis acid catalyst, such as aluminum chloride ($AlCl_3$), to generate a reactive acylium ion intermediate. [6]

- Electrophilic Aromatic Substitution: Benzene is then reacted with the acylium ion. The electrophilic acylium ion attacks the benzene ring, leading to the formation of a ketone.
- Work-up: The reaction mixture is quenched with water to destroy the catalyst and liberate the ketone product.
- Reduction: The resulting cyclohexenone derivative is then reduced to **4-phenylcyclohexanone** as described in the Robinson annulation route.

Logical Workflow for Friedel-Crafts Acylation Synthesis



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Caption: Friedel-Crafts acylation route to **4-phenylcyclohexanone**.

Oxidation of 4-Phenylcyclohexanol

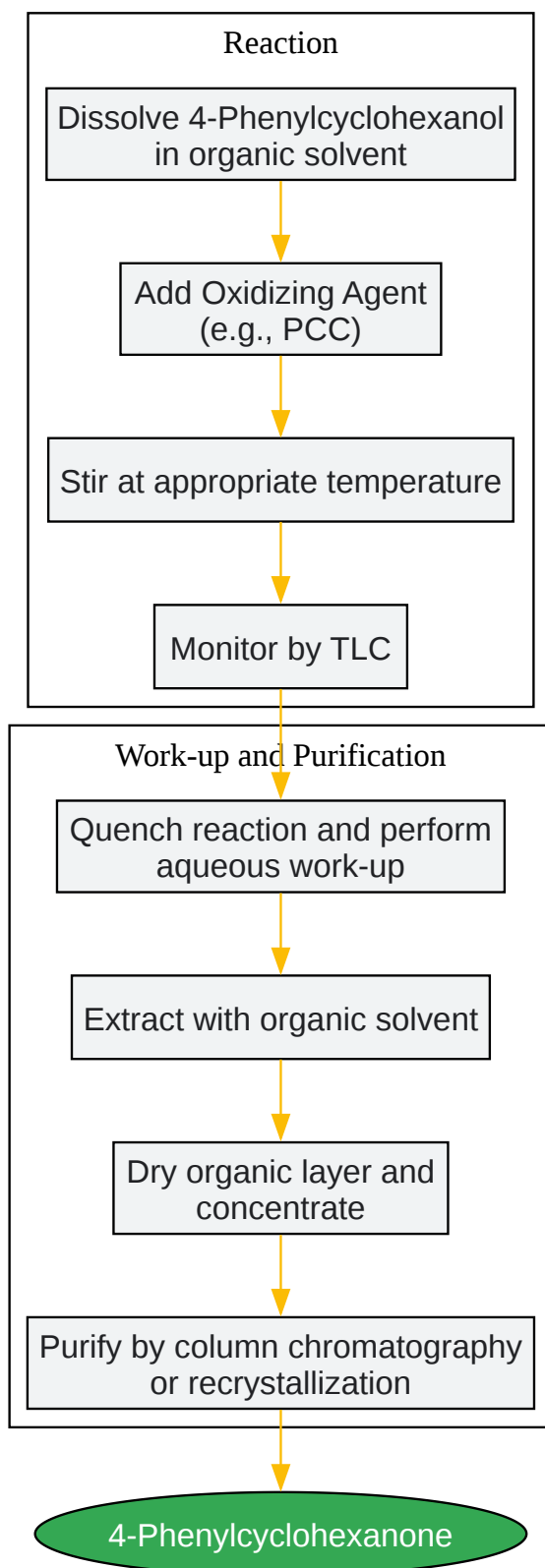
A common and efficient laboratory-scale synthesis involves the oxidation of the corresponding alcohol, 4-phenylcyclohexanol.

Experimental Protocol: Oxidation of 4-Phenylcyclohexanol

- Dissolution: 4-Phenylcyclohexanol is dissolved in a suitable organic solvent, such as dichloromethane or acetone.
- Oxidation: An oxidizing agent is added to the solution. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), Jones reagent (CrO_3 in sulfuric acid and acetone), or Swern oxidation reagents. The reaction is typically stirred at room temperature or slightly below.
- Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the oxidant and byproducts. This often involves filtration and washing with aqueous solutions.

The crude product is then purified by column chromatography or recrystallization to yield pure **4-phenylcyclohexanone**.

Experimental Workflow for Oxidation of 4-Phenylcyclohexanol



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Caption: Oxidation of 4-phenylcyclohexanol to **4-phenylcyclohexanone**.

Applications in Drug Development: Synthesis of CCR2 Antagonists

A primary application of **4-phenylcyclohexanone** is its use as a key intermediate in the synthesis of C-C chemokine receptor 2 (CCR2) antagonists.[3] CCR2 is a G protein-coupled receptor that plays a crucial role in the migration of monocytes and macrophages to sites of inflammation.[7] Antagonizing this receptor is a therapeutic strategy for various inflammatory and autoimmune diseases, including rheumatoid arthritis and atherosclerosis.[8]

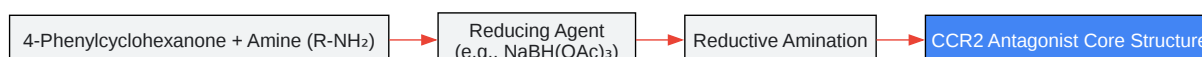
Synthesis of a CCR2 Antagonist from 4-Phenylcyclohexanone

The synthesis of a CCR2 antagonist from **4-phenylcyclohexanone** typically involves a reductive amination step to introduce a key pharmacophoric element.

Experimental Protocol: Reductive Amination

- **Reaction Setup:** **4-Phenylcyclohexanone** and a primary or secondary amine (the specific amine will vary depending on the target antagonist) are dissolved in a suitable solvent, such as dichloromethane or 1,2-dichloroethane.
- **Reducing Agent:** A reducing agent, typically a mild hydride source like sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$), is added to the mixture.
- **Reaction:** The reaction proceeds at room temperature, where the ketone and amine form an iminium ion in situ, which is then reduced by the hydride reagent to form the C-N bond.
- **Work-up and Purification:** The reaction is quenched, and the product is extracted and purified by chromatography to yield the desired substituted cyclohexane core of the CCR2 antagonist.

General Synthesis of a CCR2 Antagonist from 4-Phenylcyclohexanone



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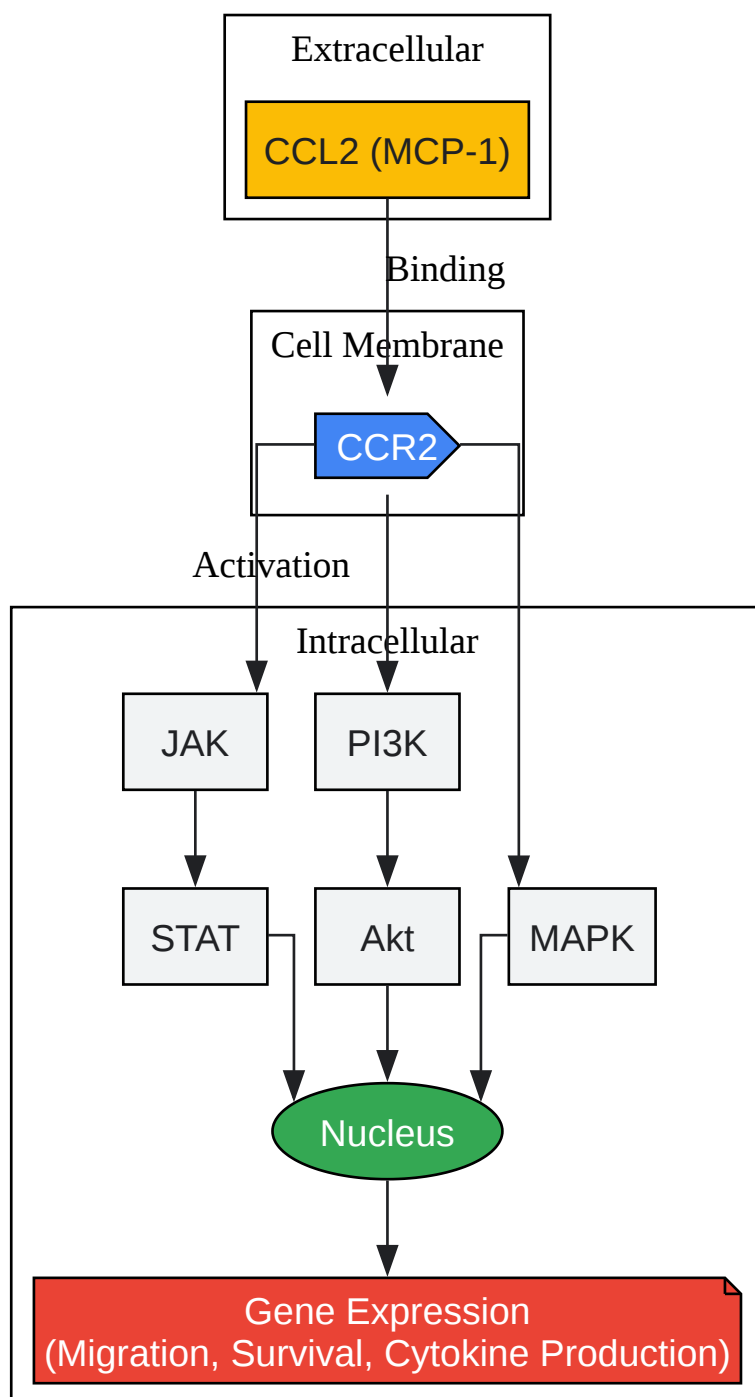
Caption: Reductive amination for CCR2 antagonist synthesis.

CCR2 Signaling Pathway in Macrophages

The therapeutic rationale for CCR2 antagonists stems from their ability to block the downstream signaling pathways activated by the binding of its primary ligand, CCL2 (also known as MCP-1). This signaling cascade is central to macrophage recruitment and activation in inflammatory processes.

Upon CCL2 binding, CCR2, a G protein-coupled receptor, activates several downstream signaling pathways. These include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway.^{[3][9]} Activation of these pathways ultimately leads to changes in gene expression that promote cell migration, survival, and the production of inflammatory cytokines.^[10]

Simplified CCR2 Signaling Pathway in Macrophages



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Caption: CCR2 signaling cascade in macrophages.

Other Applications

Beyond its role in drug development, **4-phenylcyclohexanone** is utilized in other areas of chemical synthesis:

- **Coumarin Synthesis:** It serves as a precursor in the preparation of coumarins through dehydrogenation and Heck coupling reactions.[3] Coumarins are an important class of compounds with applications in pharmaceuticals, agrochemicals, and dyes.
- **Polymer Industry:** **4-Phenylcyclohexanone** is used in the synthesis of novel cardo diamine monomers, which can be polymerized to create advanced polymer materials with specific thermal and mechanical properties.[1]

Conclusion

4-Phenylcyclohexanone is a valuable and versatile chemical intermediate with a significant and growing role in both academic and industrial research. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of complex molecules. The continued exploration of its utility, particularly in the development of novel therapeutics targeting inflammatory diseases, ensures that **4-phenylcyclohexanone** will remain a compound of high interest to the scientific community. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a comprehensive resource for researchers and developers.

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